molecular formula C12H11F3N2O4S B2586965 N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034338-51-5

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Numéro de catalogue B2586965
Numéro CAS: 2034338-51-5
Poids moléculaire: 336.29
Clé InChI: ARKZGWMNLCJJOY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MIBE or TAK-715 and is a potent inhibitor of p38α mitogen-activated protein kinase (MAPK). MAPKs are important signaling molecules that regulate various cellular processes, including inflammation, cell differentiation, and apoptosis. Inhibition of p38α MAPK has been shown to have therapeutic potential in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.

Applications De Recherche Scientifique

Synthesis and Characterization

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results in preclinical models without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Molecular Docking and DFT Calculations

Schiff bases derived from sulfamethoxazole and sulfisoxazole incorporating the N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide moiety have been explored through molecular docking studies and DFT calculations. These studies aim to understand their inhibitory activities against various enzymes, revealing significant insights into their molecular interactions and potential therapeutic applications (S. Alyar et al., 2019).

Photodynamic Therapy (PDT)

Research on new zinc phthalocyanine compounds substituted with N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives demonstrates high singlet oxygen quantum yield, indicating potential use in photodynamic therapy for cancer treatment. The photophysical and photochemical properties of these compounds, along with their high fluorescence properties, make them promising candidates for Type II photosensitizers in PDT (M. Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

Studies on isoxazole-containing sulfonamides have shown potent inhibitory properties against carbonic anhydrase II and VII, suggesting their utility in treating conditions like glaucoma and neuropathic pain. This line of research opens up new avenues for developing drugs targeting specific isoforms of carbonic anhydrases (C. Altug et al., 2017).

Propriétés

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O4S/c1-8-9(6-16-21-8)7-17-22(18,19)11-4-2-10(3-5-11)20-12(13,14)15/h2-6,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZGWMNLCJJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.